molecular formula C25H46N2SiSn B8757854 1-(tert-Butyldimethylsilyl)-5-(tributylstannyl)-7-azaindole

1-(tert-Butyldimethylsilyl)-5-(tributylstannyl)-7-azaindole

Cat. No.: B8757854
M. Wt: 521.4 g/mol
InChI Key: HLDPXTJQHKNMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyldimethylsilyl)-5-(tributylstannyl)-7-azaindole is a useful research compound. Its molecular formula is C25H46N2SiSn and its molecular weight is 521.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H46N2SiSn

Molecular Weight

521.4 g/mol

IUPAC Name

tert-butyl-dimethyl-(5-tributylstannylpyrrolo[2,3-b]pyridin-1-yl)silane

InChI

InChI=1S/C13H19N2Si.3C4H9.Sn/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15;3*1-3-4-2;/h7-10H,1-5H3;3*1,3-4H2,2H3;

InChI Key

HLDPXTJQHKNMQS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C2C(=C1)C=CN2[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.5 M n-BuLi in hexane (0.67 mL, 1.69 mmol) in THF (5 mL), cooled to −78° C., was added a solution of 26 (0.25 g, 0.80 mmol) in THF (1.0 mL) dropwise. The solution was stirred at −78° C. for 10 min then a solution of Bu3SnI (446 mg, 0.96 mmol) in THF (0.5 mL) was added in one portion. The reaction mixture was stirred at −78° C. for 1 h then at room temperature for 2 h, then poured onto a mixture of ethyl acetate/saturated aq. NaHCO3. The aqueous phase was extracted with more ethyl acetate (2×). The combined organic solutions were dried (MgSO4) and concentrated to give stannane 42 as a light orange oil (483 mg, 115%); 1H NMR (400 MHz, CDCl3) δ 0.71 (s, 6H), 0.98 (t, J=7.4 Hz, 9H), 1.02 (s, 9H), 1.15-1.70 (m, 18H), 6.56 (d, J=3.5 Hz, 1H), 7.26 (d, J=3.5 Hz, 1H), 8.01 (d, J=1.4 Hz, 1H), 8.33 (d, J=1.4 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
446 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
115%

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